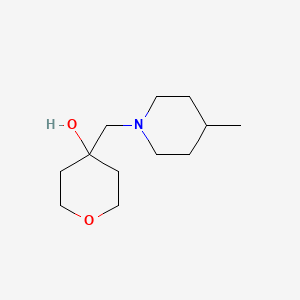
4-((4-Methylpiperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Methylpiperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol is an organic compound with a complex structure that includes a piperidine ring and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylpiperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol typically involves the hydrogenation of 2,5-dihydropyran in the presence of a suitable catalyst such as platinum or silver . The reaction conditions can be adjusted based on the specific requirements of the laboratory or industrial setting.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalyst and reaction conditions would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methylpiperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
4-((4-Methylpiperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, facilitating various chemical reactions.
Biology: The compound may be used in the study of biological pathways and interactions due to its structural properties.
Industry: Utilized in the production of fine chemicals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-((4-Methylpiperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-ol: A related compound with a similar tetrahydropyran ring structure.
4-(4-Methylpiperidin-1-yl)aniline: Another compound with a piperidine ring, used in different contexts.
Uniqueness
4-((4-Methylpiperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol is unique due to its combined piperidine and tetrahydropyran rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
4-[(4-methylpiperidin-1-yl)methyl]oxan-4-ol |
InChI |
InChI=1S/C12H23NO2/c1-11-2-6-13(7-3-11)10-12(14)4-8-15-9-5-12/h11,14H,2-10H2,1H3 |
InChI Key |
PRADZRBWTOZSLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2(CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















